molecular formula C6H11NO2 B152012 (R)-piperidine-3-carboxylic acid CAS No. 25137-00-2

(R)-piperidine-3-carboxylic acid

Cat. No. B152012
CAS RN: 25137-00-2
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-piperidine-3-carboxylic acid, also known as nipecotic acid, is a compound of interest in the field of organic chemistry due to its relevance in the synthesis of piperidine-related alkaloids and its potential applications in medicinal chemistry. The compound has been studied for its ability to form stable complexes with other molecules, which is significant for understanding its chemical behavior and potential uses .

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to (R)-piperidine-3-carboxylic acid, has been explored through various methods. One approach involves the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, which was used to create a chiral building block for piperidine-related alkaloids . Another method includes the synthesis of cis and trans isomers of piperidine dicarboxylic acids from a chiral inductor, 2-phenylglycinol, through a δ-lactam formation via Stille's aza-annulation/hydrogenation procedure . Additionally, enantioselective synthesis methods have been developed using domino reactions, such as allylic acetate rearrangement, Ireland-Claisen rearrangement, and asymmetric Michael addition .

Molecular Structure Analysis

The molecular structure of (R)-piperidine-3-carboxylic acid has been characterized through various spectroscopic techniques and computational studies. For instance, a diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid was analyzed using single-crystal X-ray analysis, FTIR and NMR spectroscopies, and DFT calculations. The study revealed that the piperidinium rings adopt a chair conformation with the carboxyl group in the equatorial position .

Chemical Reactions Analysis

The reactivity of (R)-piperidine-3-carboxylic acid has been demonstrated in its ability to form hydrogen-bonded complexes. For example, it forms a stable complex with 2,6-dichloro-4-nitrophenol, where the proton is transferred from the phenol to the piperidine-3-carboxylic acid, leading to the formation of centrosymmetric cyclic dimers and ladder-type cyclamers . This behavior is crucial for understanding the compound's potential in forming supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-piperidine-3-carboxylic acid are inferred from its molecular structure and the nature of its complexes. The compound's ability to participate in hydrogen bonding and its conformational preferences are essential characteristics that influence its physical properties, such as solubility and melting point, as well as its chemical reactivity. The detailed interpretation of vibrational spectra and charge delocalization using methods like NBO analysis further contributes to the understanding of its properties .

Scientific Research Applications

  • Crystallographic and Spectroscopic Studies : (R)-piperidine-3-carboxylic acid has been used in crystallographic and spectroscopic studies to understand its structural properties. For instance, Bartoszak-Adamska et al. (2011) investigated the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations (Bartoszak-Adamska et al., 2011).

  • Chromatographic Analysis : The compound has been used in chromatographic techniques. For example, Hulme (1955) provided the Rp values of piperidine carboxylic acids in different solvent systems for understanding their behavior in biological materials (Hulme, 1955).

  • Enantioselective Synthesis : The enantioselective synthesis of compounds related to (R)-piperidine-3-carboxylic acid has been a subject of study, such as in the work of Etayo et al. (2008) for synthesizing enantiomerically pure (R)-quinuclidine-2-carboxylic acid (Etayo et al., 2008).

  • Biotechnology in Fine Chemicals : The compound has applications in biotechnology for the production of fine chemicals. Petersen and Sauter (1999) discussed the development of biotransformation processes for the production of homochiral proline, piperidine-2-carboxylic acid, and related compounds (Petersen & Sauter, 1999).

  • Nanotechnology and Catalysis : Research by Ghorbani‐Choghamarani and Azadi (2015) utilized Piperidine-4-carboxylic acid (a related compound) in the synthesis of a novel nanomagnetic reusable catalyst for the synthesis of specific organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

  • Combinatorial Chemistry : The compound has been used in combinatorial chemistry for the development of carbohydrate mimics, as demonstrated by Byrgesen et al. (1997) (Byrgesen et al., 1997).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns on contact with skin or eyes .

Future Directions

The future directions for research on a compound like “®-piperidine-3-carboxylic acid” could include exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

(3R)-piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365165
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-piperidine-3-carboxylic acid

CAS RN

25137-00-2
Record name (-)-Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25137-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-3-Piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nipecotic acid, (R)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z8PAL7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-piperidine-3-carboxylic acid
Reactant of Route 2
(R)-piperidine-3-carboxylic acid
Reactant of Route 3
(R)-piperidine-3-carboxylic acid
Reactant of Route 4
(R)-piperidine-3-carboxylic acid
Reactant of Route 5
(R)-piperidine-3-carboxylic acid
Reactant of Route 6
(R)-piperidine-3-carboxylic acid

Citations

For This Compound
25
Citations
DW Engers, AL Rodriguez, R Williams… - ChemMedChem …, 2009 - Wiley Online Library
An iterative analogue library synthesis strategy rapidly developed comprehensive SAR for the mGluR5 ago‐potentiator ADX‐47273. This effort identified key substituents in the 3‐…
M Zhu, H Zhou, L Ma, B Dong, J Zhou, G Zhang… - European Journal of …, 2021 - Elsevier
A novel class of HIV-1 protease inhibitors with flexible piperidine as the P2 ligand was designed with the aim of improving extensive interactions with the active subsites. Many inhibitors …
Number of citations: 12 www.sciencedirect.com
S Konda, JCG Zhao - Tetrahedron, 2018 - Elsevier
A highly stereoselective method for achieving the anti-Mannich reaction of aldehydes and ketones with ethyl (4-methoxyphenylimino)acetate was realized using the modularly designed …
Number of citations: 8 www.sciencedirect.com
MHA Mousa, NS Ahmed, K Schwedtmann, E Frakolaki… - Pharmaceuticals, 2021 - mdpi.com
Hepatitis C virus (HCV) is an international challenge. Since the discovery of NS5A direct-acting antivirals, researchers turned their attention to pursue novel NS5A inhibitors with …
Number of citations: 2 www.mdpi.com
R Perlikowska, J Piekielna, M Mazur… - Bioorganic & medicinal …, 2014 - Elsevier
In our efforts to develop new candidate drugs with antinociceptive and/or antidepressant-like activity, two novel endomorphin-2 (EM-2, Tyr-Pro-Phe-Phe-NH 2 ) analogs, containing …
Number of citations: 15 www.sciencedirect.com
YA Liu, Q Jin, Q Ding, X Hao, T Mo, S Yan… - …, 2020 - Wiley Online Library
Loss of β‐cell mass and function can lead to insufficient insulin levels and ultimately to hyperglycemia and diabetes mellitus. The mainstream treatment approach involves regulation of …
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
S1P 5 is one of 5 receptors for sphingosine-1-phosphate and is highly expressed on endothelial cells within the blood–brain barrier, where it maintains barrier integrity in in vitro models …
Number of citations: 55 pubs.acs.org
A Nowaczyk, Ł Fijałkowski, P Zaręba, K Sałat - Journal of Molecular …, 2018 - Elsevier
… Binding modes between hGAT1 and investigated compounds: ACHC (cis/trans 3-aminocyclohexanecarboxylic acid), Nipecotic acid (R-piperidine-3-carboxylic acid and S-piperidine-3-…
Number of citations: 5 www.sciencedirect.com
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org
SJ Bader, M Herr, GE Aspnes, S Cabral… - … Process Research & …, 2018 - ACS Publications
The scalable syntheses of two imidazopyridine inhibitors of the enzyme diacylglycerol acyltransferase 2 (DGAT-2) are described. 6-Chloro-3-nitro-2-aminopyridine was the starting …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.